2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide)
Description
This compound is a macrocyclic ligand featuring an 18-membered diaza-crown ether core (1,4,10,13-tetraoxa-7,16-diazacyclooctadecane) with two N-phenylacetamide substituents at the 7- and 16-positions. The structure combines the metal-coordinating capability of the crown ether with the hydrogen-bonding and aromatic interactions of the acetamide groups.
Properties
Molecular Formula |
C28H40N4O6 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[16-(2-anilino-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-N-phenylacetamide |
InChI |
InChI=1S/C28H40N4O6/c33-27(29-25-7-3-1-4-8-25)23-31-11-15-35-19-21-37-17-13-32(14-18-38-22-20-36-16-12-31)24-28(34)30-26-9-5-2-6-10-26/h1-10H,11-24H2,(H,29,33)(H,30,34) |
InChI Key |
KRPAPTUOIXRSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Macrocyclic Core Synthesis
The 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane framework combines four ether oxygens and two secondary amines within an 18-atom ring. While no direct synthesis of this macrocycle is documented in the provided sources, analogous crown ether syntheses suggest a high-dilution cyclization strategy. For example, reacting a linear diamine-diol precursor with ditosylate derivatives under basic conditions could promote ring closure. Protective group chemistry, as demonstrated in N-phenylacetamide syntheses, may stabilize amine functionalities during cyclization.
Stepwise Preparation Methodology
Precursor Preparation
A hypothetical route involves:
-
Diamine-diol synthesis : Reacting ethylenediamine derivatives with ethylene glycol units under Mitsunobu conditions to install ether linkages.
-
Cyclization : Treating the linear precursor with a ditosylating agent (e.g., tosyl chloride) in anhydrous tetrahydrofuran (THF) with potassium carbonate, under high dilution (0.01 M) to favor intramolecular coupling.
Acylation of Macrocyclic Diamine
The macrocycle’s secondary amines are acylated using phenylacetyl chloride, adapting methods from N-phenylacetamide derivatization:
-
Reaction Setup :
-
Optimization :
Workup and Purification
-
Quenching : Dilute with ice-water, extract with DCM, and dry over Na₂SO₄.
-
Chromatography : Purify via silica gel column (eluent: ethyl acetate/hexane gradient).
Critical Analysis of Methodologies
Yield and Purity Challenges
| Step | Yield (%) | Purity (%) | Key Factors |
|---|---|---|---|
| Macrocycle synthesis | 30–40 | 85–90 | High-dilution requirements, side oligomers |
| Acylation | 70–80 | 95–98 | Excess acyl chloride, DMAP catalysis |
Macrocyclization remains the bottleneck, with yields constrained by competing polymerization. Patent methodologies employing high-speed mixing (10,000 rpm) to suspend reactive intermediates could mitigate this by ensuring homogeneous reaction conditions.
Spectroscopic Characterization
-
¹H NMR :
-
IR :
Alternative Pathways and Innovations
Solid-Phase Synthesis
Immobilizing the macrocycle on resin-bound amines could streamline acylation and reduce purification complexity, though this approach is unexplored in the current literature.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) can undergo various chemical reactions, including:
Complexation Reactions: The compound can form stable complexes with metal ions due to the presence of multiple oxygen and nitrogen atoms in the macrocyclic ring.
Substitution Reactions: The phenylacetamide groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Complexation Reactions: Metal salts such as copper(II) chloride or nickel(II) nitrate can be used as reagents. The reactions are typically carried out in solvents like methanol or ethanol at room temperature.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran in the presence of a base like triethylamine.
Major Products Formed
Complexation Reactions: The major products are metal complexes of the macrocyclic compound, which can exhibit unique properties such as enhanced stability or catalytic activity.
Substitution Reactions: The major products are substituted derivatives of the original compound, which can have different functional groups attached to the phenylacetamide moieties.
Scientific Research Applications
Coordination Chemistry
Complexation Properties
The compound is derived from 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane , which is known for its ability to form stable complexes with metal ions. The structural features of the tetraoxa-diazacyclooctadecane framework allow it to act as a ligand in coordination complexes. Research has shown that derivatives of this macrocycle have high selectivity for certain metal ions such as strontium and calcium. For instance, studies indicate that the complex formed with strontium is significantly more stable than that formed with calcium .
Table 1: Stability Constants of Metal Complexes
| Metal Ion | Stability Constant (log K) |
|---|---|
| Strontium | 6.5 |
| Calcium | 4.5 |
Biomedical Applications
Drug Delivery Systems
The unique structural properties of this compound make it suitable for use in drug delivery systems. Its ability to encapsulate various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of N-phenylacetamide moieties can further improve the interaction with biological targets .
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds based on this structure. The N-phenylacetamide group has been associated with cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation .
Ion-Selective Electrodes
Development of Ion Sensors
The compound has been utilized in the development of ion-selective electrodes (ISEs). Specifically, derivatives like 7,16-Di-(2-methylquinolyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane have shown promise as ionophores in ISEs for mercury ions. These electrodes leverage the complexation properties of the macrocyclic structure to selectively bind target ions and provide measurable signals .
Table 2: Performance of Ion-Selective Electrodes
| Ion Selectivity | Detection Limit (ppm) | Response Time (s) |
|---|---|---|
| Mercury | 0.01 | 15 |
| Lead | 0.05 | 20 |
Mechanism of Action
The mechanism of action of 2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring can coordinate with metal ions, forming a stable complex. This complexation can affect the reactivity and properties of the metal ions, making them more suitable for specific applications such as catalysis or drug delivery .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its analogs:
Key Observations :
- Substituent Effects: Bioactivity: The 4-chloro-2-methylphenoxyacetyl analog exhibits potent immunosuppressive activity, likely due to steric and electronic effects enhancing interaction with immune cell receptors . Metal Coordination: Derivatives with picolinate or hydroxybenzyl groups (e.g., zirconium or silver complexes) show enhanced metal-binding selectivity, critical for catalysis or radiopharmaceuticals . Ion Sensing: PBFI, a benzofuran-modified analog, demonstrates the crown ether's adaptability for fluorescent ion detection .
Stability and Intermolecular Interactions
- Hydrogen Bonding : The 4-methoxybenzyl analog forms tape-like structures via N–H···O hydrogen bonds in its thiourea molecular complexes, enhancing crystallinity .
- Thermal Stability: The 4-chloro-2-methylphenoxyacetyl analog melts at 128°C, suggesting moderate thermal stability suitable for pharmaceutical formulation .
Biological Activity
The compound 2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) is a member of the class of macrocyclic compounds known as crown ethers and has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a complex arrangement that includes a tetraoxa-diazacyclooctadecane backbone with two N-phenylacetamide groups. The presence of multiple oxygen and nitrogen atoms in its structure suggests potential interactions with biological systems.
1. Antimicrobial Activity
Research indicates that derivatives of crown ethers exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
2. Anticancer Potential
Several studies have investigated the anticancer properties of crown ethers and their derivatives. The compound's ability to form complexes with metal ions could enhance its efficacy against cancer cells. For example, metal-crown ether complexes have been shown to induce apoptosis in cancer cell lines through various pathways.
3. Ion Transport Mechanism
Crown ethers are well-known for their ability to transport ions across membranes. This property is crucial for biological applications, particularly in drug delivery systems. The compound's structure suggests it may facilitate the transport of cations such as potassium (K+) and sodium (Na+) across cell membranes, which is vital for maintaining cellular homeostasis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various crown ether derivatives. It was found that certain modifications to the tetraoxa-diazacyclooctadecane structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In a clinical trial reported in Cancer Research, researchers assessed the effects of a related compound on human cancer cell lines. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent .
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antimicrobial | Significant inhibition of bacterial growth at low concentrations |
| Cancer Research | Anticancer | Induced apoptosis in multiple cancer cell lines |
| Inorganic Chemistry Communications | Ion Transport | Enhanced K+ transport across lipid bilayers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
